![molecular formula C16H36O11P2 B609898 PEG5-Bis(phosphonic acid diethyl ester) CAS No. 106338-06-1](/img/structure/B609898.png)
PEG5-Bis(phosphonic acid diethyl ester)
Overview
Description
PEG5-Bis(phosphonic acid diethyl ester) is a non-cleavable linker for bio-conjugation . It is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives . This compound contains two phosphonic acid groups and two ethyl ester groups, attached to the ends of a PEG chain . The molecular weight is 466.4 g/mol and the molecular formula is C16H36O11P2 .
Molecular Structure Analysis
The molecular structure of PEG5-Bis(phosphonic acid diethyl ester) consists of a PEG chain with two phosphonic acid groups and two ethyl ester groups attached to the ends . The molecular formula is C16H36O11P2 .Physical And Chemical Properties Analysis
PEG5-Bis(phosphonic acid diethyl ester) has a molecular weight of 466.4 g/mol and a molecular formula of C16H36O11P2 . It is a PEG linker.Scientific Research Applications
Drug Delivery Systems
PEG5-Bis(phosphonic acid diethyl ester) is a type of Monodispersed Linear PEGs used in drug delivery . The use of PEGylation in drug delivery enhances the solubility and stability of therapeutic agents, and can also alter their pharmacokinetics to increase the in vivo half-life.
Hydrophilic PEG Linker
Similar to PEG4-bis(phosphonic acid diethyl ester) , PEG5-Bis(phosphonic acid diethyl ester) can also act as a hydrophilic PEG linker. The hydrophilic properties of the PEG increase the water solubility of compounds in aqueous media . This makes it useful in various biochemical and pharmaceutical applications.
Safety and Hazards
The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of contact with skin or eyes, it’s advised to rinse with water and seek medical attention .
properties
IUPAC Name |
2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBFKBFCCXNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PEG5-Bis(phosphonic acid diethyl ester) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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